N-methyl-N-(prop-2-yn-1-yl)methanesulfonoimidamide
Description
N-methyl-N-(prop-2-yn-1-yl)methanesulfonoimidamide (CAS: 2029785-59-7) is a sulfonoimidamide derivative characterized by a propargyl (prop-2-yn-1-yl) group and a methyl substituent on the sulfonamide nitrogen. Its molecular formula is C₅H₁₀N₂OS, with a molecular weight of 146.21 g/mol and a purity of 95% . The compound features a sulfonoimidamide core (S(=O)(NH) moiety), which distinguishes it from conventional sulfonamides due to the imidamide structure (NH group adjacent to the sulfonyl center).
Properties
IUPAC Name |
N-methyl-N-(methylsulfonimidoyl)prop-2-yn-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2OS/c1-4-5-7(2)9(3,6)8/h1,6H,5H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYYFKDSXLNZSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#C)S(=N)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(prop-2-yn-1-yl)methanesulfonoimidamide typically involves the reaction of N-methyl-N-(prop-2-yn-1-yl)amine with methanesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(prop-2-yn-1-yl)methanesulfonoimidamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonoimidamide group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like molybdenum can be used.
Reduction: Lithium aluminum hydride in anhydrous ether is a common reagent.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as sulfonic acids.
Reduction: Reduced derivatives such as amines.
Substitution: Substituted sulfonoimidamides with various functional groups.
Scientific Research Applications
N-methyl-N-(prop-2-yn-1-yl)methanesulfonoimidamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-methyl-N-(prop-2-yn-1-yl)methanesulfonoimidamide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the functional groups present. The sulfonoimidamide group can form strong interactions with target molecules, leading to significant biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with three classes of analogs: sulfuramidimidoyl fluorides , sulfonamide derivatives , and propargyl-containing amides . Key differences in structure, synthesis, and reactivity are highlighted.
Sulfuramidimidoyl Fluorides with Propargyl Substituents
These compounds share the propargyl group but incorporate a sulfur(VI) fluoride exchange (SuFEx)-reactive fluoride atom. Examples include:
Key Differences :
- Reactivity : Sulfuramidimidoyl fluorides exhibit SuFEx reactivity, enabling rapid covalent bond formation with nucleophiles (e.g., amines, alcohols) . The target compound lacks the fluoride group, limiting its utility in SuFEx but offering stability in aqueous environments.
- Molecular Complexity : Fluoride-containing analogs have higher molecular weights (300–400 g/mol) due to aryl/heteroaryl substituents, whereas the target compound is smaller (146.21 g/mol), favoring applications requiring low molecular weight.
Sulfonamide Derivatives
Sulfonamides with azide or phenyl groups provide contrast in functional group effects:
Key Differences :
- Functional Groups : The azide in 1-azido-N′-(phenylsulfonyl)methanimidamide allows for bioorthogonal reactions, while the target compound’s propargyl group is complementary in click chemistry .
- Hydrophobicity : The phenyl group in the azide derivative increases hydrophobicity (logP ~2.5), whereas the target compound’s shorter alkyl chain (methyl) reduces logP, enhancing solubility.
Propargyl-Containing Amides
Propargyl-substituted amides highlight variations in backbone structure:
Key Differences :
- Reactivity: The iodoacetamide derivative undergoes alkylation with thiols (e.g., cysteine residues), whereas the sulfonoimidamide core in the target compound is inert to nucleophilic attack, favoring stability .
- Synthetic Efficiency : The target compound’s 95% purity contrasts with the low yield (5%) of the iodoacetamide, reflecting differences in synthetic accessibility .
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